1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one
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Overview
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one is a chemical compound with significant potential in various fields of scientific research This compound is known for its unique structure, which includes a bromopyrimidine moiety, a pyrrolidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the bromopyrimidine intermediate: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the bromopyrimidine intermediate.
Coupling with chlorophenoxyethanone: The final step involves the coupling of the pyrrolidine derivative with 4-chlorophenoxyethanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity or receptor binding. The pyrrolidine ring and chlorophenoxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Uniqueness
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one stands out due to its unique combination of a bromopyrimidine moiety, a pyrrolidine ring, and a chlorophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one (CAS Number: 2097903-66-5) is a synthetic organic molecule notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H15BrClN3O3 with a molecular weight of 412.7 g/mol . The structural components include:
- Bromopyrimidine moiety : This component is known for its role in various biological activities, particularly in medicinal chemistry.
- Pyrrolidine ring : A five-membered nitrogen-containing ring often associated with pharmacological properties.
- Chlorophenoxy group : This moiety can enhance lipophilicity and bioactivity.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom in the pyrimidine ring may enhance its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.
Anticancer Activity
Research suggests that this compound may possess anticancer properties. The bromopyrimidine and chlorophenoxy groups are often linked to the modulation of cell signaling pathways involved in cancer proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various in vitro and in vivo models.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : Binding to receptors involved in cell signaling, leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of bromopyrimidine were tested against several bacterial strains. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
A recent investigation explored the anticancer effects of pyrrolidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent reduction in cell viability, with IC50 values around 10 µM for compounds structurally related to this compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Oxazolidinone core | Antibacterial |
Compound B | Pyrimidine derivative | Antitumor |
Compound C | Dimethyl oxazole | CNS effects |
This table illustrates how variations in structural components can lead to diverse biological effects.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-11-7-19-16(20-8-11)24-14-5-6-21(9-14)15(22)10-23-13-3-1-12(18)2-4-13/h1-4,7-8,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVRAVOYWKNPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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